7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one
Description
7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one is a substituted 3,4-dihydrocoumarin derivative characterized by a nitro (-NO₂) group at position 6, hydroxyl (-OH) at position 7, and two methyl (-CH₃) groups at position 2. Its IUPAC name reflects the fused benzopyranone core with a partially saturated ring (3,4-dihydro).
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
7-hydroxy-4,4-dimethyl-6-nitro-3H-chromen-2-one |
InChI |
InChI=1S/C11H11NO5/c1-11(2)5-10(14)17-9-4-8(13)7(12(15)16)3-6(9)11/h3-4,13H,5H2,1-2H3 |
InChI Key |
GPBHWNWUYSVKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC2=CC(=C(C=C21)[N+](=O)[O-])O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .
Industrial Production Methods
the general principles of coumarin synthesis, such as using green solvents and catalysts, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone or alkyl halides in the presence of potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Employed in the development of optical data storage devices due to its photo-responsive behavior
Mechanism of Action
The mechanism of action of 7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes like DNA gyrase and cyclooxygenase, which are involved in bacterial replication and inflammation, respectively . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one
- Substituents : Methoxy (-OCH₃) at position 6, hydroxyl at position 5.
- Key Differences : Replaces the nitro group with methoxy, which is electron-donating. Lacks dimethyl groups at position 3.
- Impact :
- Reactivity : Methoxy groups are less reactive than nitro groups in electrophilic substitution reactions.
- Solubility : Increased polarity due to -OH and -OCH₃ enhances water solubility compared to the nitro analogue.
- Biological Activity : Methoxy coumarins often exhibit antioxidant and anti-inflammatory properties, whereas nitro groups may confer antimicrobial or cytotoxic effects .
3,4-Dihydro-2H-1-benzopyran-2-one (Dihydrocoumarin)
- Substituents: No substituents on the aromatic ring.
- Key Differences : Laps nitro, hydroxyl, and dimethyl groups.
- Impact: Simpler Synthesis: Absence of substituents simplifies synthesis but reduces functional diversity.
7-Hydroxy-4,6-dimethoxy-5-methylcoumarin
- Substituents : Dimethoxy (-OCH₃) at positions 4 and 6, methyl at position 4.
- Key Differences : Methoxy groups dominate; methyl at position 5 introduces steric effects distinct from position 4 dimethyl.
- Impact :
Spectroscopic Characterization
- Nitro Group: Strong IR absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric stretch) distinguishes it from methoxy analogues .
- NMR :
Biological Activity
7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the benzopyran class. Its unique structural features, including a hydroxy group, two methyl groups, and a nitro group, contribute to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, mechanism of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N1O4. The compound's structure facilitates various chemical interactions, enhancing its reactivity towards biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C12H13N1O4 |
| Structural Features | Hydroxy group at position 7; Nitro group at position 6; Two methyl groups at position 4 |
| Class | Benzopyran derivatives |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The presence of the nitro group enhances its reactivity and potential cytotoxic effects against microbial cells.
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against breast cancer cell lines such as MCF7. In vitro studies demonstrated that it reduces cell viability in a concentration-dependent manner. The mechanism of action appears to involve the induction of oxidative stress, leading to increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways.
Key Findings from Studies:
- Cytotoxicity : Significant reduction in MCF7 cell viability was observed with an IC50 value around 55 µM after 48 hours of exposure.
- Mechanism : Induction of lipid peroxidation and activation of caspases (caspase-3 and caspase-9) were noted, indicating apoptosis induction.
The biological activity of this compound may be attributed to its interaction with various enzymes and receptors involved in critical signaling pathways. The nitro group is particularly significant as it may enhance the compound's reactivity towards biological targets.
Case Studies
Several case studies have highlighted the compound's potential applications:
- Anticancer Activity : A study focusing on MCF7 cells revealed that this compound significantly inhibited cell proliferation through oxidative stress mechanisms.
- Antimicrobial Effects : Comparative studies against standard antimicrobial agents showed that this compound has a promising profile for inhibiting bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
